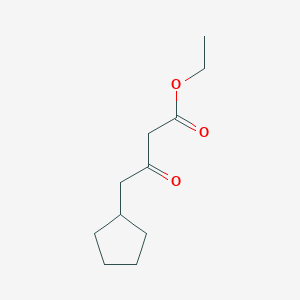

4-Cyclopentyl-3-oxo-butyric acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-cyclopentyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNBPUDFVSNTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634541 | |

| Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-99-4 | |

| Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester

An In-Depth Technical Guide to the Synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing this compound, a valuable β-keto ester intermediate. The document is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the mechanistic underpinnings of viable synthetic routes, offers a comparative analysis of these methods, and presents a detailed, field-tested experimental protocol. The guide emphasizes scientific integrity, causality in experimental design, and reproducible methodologies, supported by authoritative references.

Introduction: Strategic Importance of this compound

This compound, also known by its IUPAC name ethyl 4-cyclopentyl-3-oxobutanoate, is a key chemical building block whose structural features—a reactive β-keto ester moiety and a lipophilic cyclopentyl group—make it highly valuable in multiple sectors.[1] Its utility is particularly pronounced in:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex, biologically active molecules, including anti-inflammatory agents, analgesics, and therapeutics targeting metabolic disorders.[2][3] The cyclopentyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties.

-

Agrochemicals: The compound is used in the formulation of advanced herbicides and pesticides, where its structure contributes to the efficacy and absorption of the active ingredients in plant systems.[3]

-

Polymer and Materials Science: It functions as a monomer or modifying agent in the creation of specialty polymers, imparting improved thermal stability and specific mechanical properties.[2]

Given its broad applicability, the development of efficient, scalable, and robust synthetic routes to this target molecule is of significant interest. This guide explores the core chemical principles and practical methodologies for its synthesis.

Foundational Synthetic Strategies for β-Keto Esters

The synthesis of a β-keto ester like this compound is primarily achieved through carbon-carbon bond-forming reactions that establish the characteristic 1,3-dicarbonyl system. The most prominent and industrially relevant strategies are the acetoacetic ester synthesis (alkylation of an enolate) and the Claisen condensation.

Method A: Acetoacetic Ester Synthesis via Alkylation

This classical and highly reliable method involves the S_N2 alkylation of a pre-formed ethyl acetoacetate enolate with a suitable cyclopentyl electrophile.[4] The high acidity of the α-hydrogens in ethyl acetoacetate (pKa ≈ 11), situated between two carbonyl groups, facilitates its nearly complete conversion to a nucleophilic enolate using a moderately strong base.[5]

The reaction proceeds in two primary stages:

-

Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate to generate a resonance-stabilized enolate. The choice of sodium ethoxide is critical; using a base with a matching alkoxide group to the ester (ethoxide for an ethyl ester) prevents transesterification, a common side reaction.[6]

-

Nucleophilic Attack (Alkylation): The enolate anion acts as a potent nucleophile, attacking an electrophilic cyclopentyl source, such as cyclopentyl bromide or iodide, in a classic S_{N}2 reaction.[7] This step forms the crucial carbon-carbon bond, attaching the cyclopentyl group to the α-carbon.

This method is renowned for its high efficiency and selectivity, as the single, highly acidic site on ethyl acetoacetate ensures that alkylation occurs predictably.[5]

Caption: Mechanism of the Acetoacetic Ester Synthesis.

Method B: Crossed Claisen Condensation

The Claisen condensation is a cornerstone reaction for forming β-keto esters by joining two ester molecules.[8] To synthesize the target compound, a "crossed" Claisen condensation is required, involving two different esters: ethyl cyclopentylacetate and ethyl acetate.[9]

The mechanism unfolds as follows:

-

Enolate Formation: A strong base (e.g., sodium ethoxide) selectively deprotonates the α-carbon of ethyl acetate to form its enolate. Ethyl acetate is chosen as the nucleophilic partner because its self-condensation product (ethyl acetoacetate) is easily managed or can be driven towards the desired product.

-

Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclopentylacetate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion as the leaving group to yield the final β-keto ester product.[9]

A critical aspect of the Claisen condensation is that it requires a stoichiometric amount of base. The reaction is driven to completion because the newly formed β-keto ester is more acidic than the starting esters and is immediately deprotonated by the alkoxide base, shifting the equilibrium forward.[8] An acidic workup is then necessary to re-protonate the product.[8]

Caption: Mechanism of the Crossed Claisen Condensation.

Comparative Analysis of Synthetic Routes

The choice between the Acetoacetic Ester Synthesis and the Crossed Claisen Condensation depends on factors such as starting material availability, scalability, and control over side reactions.

| Feature | Method A: Acetoacetic Ester Synthesis | Method B: Crossed Claisen Condensation |

| Primary Reactants | Ethyl acetoacetate, Cyclopentyl bromide | Ethyl acetate, Ethyl cyclopentylacetate |

| Base Requirement | Stoichiometric Sodium Ethoxide | Stoichiometric Sodium Ethoxide |

| Key Advantage | High selectivity due to a single, highly activated α-position. Generally cleaner reaction profile.[5] | Utilizes potentially more accessible starting esters. |

| Potential Side Reactions | Over-alkylation (dialkylation) if excess base/alkyl halide is used. E2 elimination with secondary/tertiary halides.[4] | Self-condensation of ethyl acetate. A complex mixture of four potential products if both esters are enolizable.[10] |

| Control Strategy | Controlled addition of alkyl halide; use of 1 equivalent of base. | Use an excess of the non-enolizable ester (or the more valuable one) to favor cross-condensation.[10] |

| Overall Yield | Typically Good to Excellent | Moderate to Good, highly dependent on conditions |

| Scalability | Generally considered robust and scalable. | Can be complex to scale due to the need to control competing reactions. |

Detailed Experimental Protocol: Acetoacetic Ester Synthesis

This section provides a detailed, step-by-step protocol for the via the acetoacetic ester alkylation method. This route is chosen for its reliability and high degree of control.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Sodium (Na) | 22.99 | 2.3 g | 0.10 | Cut into small pieces. Handle with care. |

| Absolute Ethanol | 46.07 | 50 mL | - | Anhydrous. |

| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.10 | Anhydrous. |

| Cyclopentyl Bromide | 149.04 | 15.6 g (11.5 mL) | 0.105 | Slight excess to ensure full conversion. |

| Diethyl Ether | 74.12 | 150 mL | - | Anhydrous, for extraction. |

| 1 M Hydrochloric Acid | 36.46 | ~50 mL | - | For neutralization/workup. |

| Saturated NaCl (Brine) | - | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying. |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Safety Precaution: This procedure involves metallic sodium, a highly reactive and flammable substance, and alkyl halides, which are irritants. All operations must be conducted in a fume hood with appropriate personal protective equipment (gloves, safety glasses). All glassware must be thoroughly dried to prevent violent reactions with sodium.

-

Preparation of Sodium Ethoxide: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.10 mol) of sodium metal in small pieces through the condenser at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[11]

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 13.0 g (0.10 mol) of ethyl acetoacetate dropwise via the dropping funnel over 15 minutes with continuous stirring. A thick, white precipitate of the sodium enolate may form.

-

Alkylation: Begin heating the mixture to a gentle reflux. Add 15.6 g (0.105 mol) of cyclopentyl bromide dropwise from the addition funnel over 30-45 minutes.[11] After the addition is complete, maintain the reflux for an additional 2-3 hours to drive the alkylation to completion. The disappearance of the precipitate (sodium enolate) and the formation of a new precipitate (sodium bromide) is indicative of reaction progress.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Remove most of the ethanol solvent using a rotary evaporator. To the resulting slurry, add 50 mL of cold water to dissolve the sodium bromide. Carefully neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.[10] Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the diethyl ether solvent by rotary evaporation.[10]

-

Purification: The crude product is a pale yellow oil. Purify the oil by fractional distillation under reduced pressure.[10] Collect the fraction corresponding to this compound.

Product Characterization and Purity

The identity and purity of the final product should be confirmed through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₃[1] |

| Molecular Weight | 198.26 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[12] |

| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate[1] |

| CAS Number | 68104-99-4[1] |

| Boiling Point | Expected to be high; distillation under vacuum is required. |

| Storage | Store in a cool, dry place (0-8 °C recommended).[12] |

Spectroscopic Analysis:

-

¹H NMR: Expect signals corresponding to the ethyl ester protons (triplet and quartet), cyclopentyl protons (multiplets), and the protons on the backbone (singlet for the α-proton and triplet for the methylene group adjacent to the cyclopentyl ring).

-

¹³C NMR: Signals should confirm the presence of two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the cyclopentyl group, and the two central backbone carbons.

-

IR Spectroscopy: Characteristic strong absorption bands for the ketone C=O stretch (~1715 cm⁻¹) and the ester C=O stretch (~1740 cm⁻¹).

Conclusion

The is most reliably achieved via the acetoacetic ester synthesis. This method offers high selectivity, good yields, and a straightforward, scalable protocol. While the Claisen condensation presents a viable alternative, it requires more stringent control to mitigate the formation of byproducts. The detailed protocol provided in this guide serves as a robust starting point for laboratory-scale synthesis, enabling researchers to produce this valuable intermediate for applications in pharmaceutical, agrochemical, and materials science research.

References

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

-

JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. [Link]

-

Wikipedia. (n.d.). Claisen condensation. [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

-

J&K Scientific. (n.d.). This compound. [Link]

-

Slideshare. (n.d.). Japp klingemann reaction. [Link]

-

PrepChem.com. (n.d.). Synthesis of β-keto ester. [Link]

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]

-

Chemistry LibreTexts. (n.d.). Chapter 21: Ester Enolates. [Link]

-

ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]

-

ACS Publications. (n.d.). The Japp-Klingemann Reaction with γ,δ-Unsaturated β-Ketoesters. Synthesis of Pyridazinones 1. [Link]

-

American Chemical Society. (n.d.). Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters1. [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

-

Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. [Link]

- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

-

Grokipedia. (n.d.). Acetoacetic ester synthesis. [Link]

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF A β-KETO-1,3-DITHIANE. [Link]

-

Chemistry LibreTexts. (2023, July 24). 6.8: Alkylation of Enolate Ions. [Link]

- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.

- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.

- Google Patents. (n.d.). JP2002201169A - Method for producing 4-cyano-3-oxobutanoic acid ester.

Sources

- 1. Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3 | CID 23500382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Cyclopentyl-3-oxo-butyric acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Cyclopentyl-3-oxo-butyric acid ethyl ester, a versatile β-keto ester, has emerged as a significant building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a lipophilic cyclopentyl group, makes it a valuable precursor in the development of novel therapeutics, advanced agrochemicals, and specialized polymers. This guide, intended for the discerning researcher, offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, with a focus on practical application and the underlying chemical principles.

Core Chemical and Physical Properties

This compound, also known as ethyl 4-cyclopentyl-3-oxobutanoate, is a complex organic molecule with the chemical formula C₁₁H₁₈O₃.[1] Its structure is characterized by a central four-carbon butyric acid backbone, functionalized with a ketone at the C3 position, an ethyl ester at the C1 position, and a cyclopentyl ring attached to the C4 position.

Key Physical and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₃ | PubChem[1] |

| Molecular Weight | 198.26 g/mol | PubChem (Calculated)[1] |

| CAS Number | 68104-99-4 | PubChem[1] |

| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | PubChem[1] |

Physicochemical Data

| Property | Value | Source & Notes |

| Appearance | Colorless to pale yellow liquid | Inferred from similar β-keto esters[2][3] |

| Boiling Point | 273.002 °C at 760 mmHg | Crysdot LLC |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane); likely sparingly soluble in water. | Inferred from analogous compounds[3] and general properties of β-keto esters. |

Synthesis of this compound

The primary route for the synthesis of this compound is the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic chemistry.[4][5][6] This reaction involves the condensation of two ester molecules in the presence of a strong base.

Reaction Principle: The Claisen Condensation

In this specific synthesis, ethyl cyclopentylacetate serves as the nucleophilic component after deprotonation at the α-carbon by a strong base, such as sodium ethoxide. The resulting enolate then attacks the electrophilic carbonyl carbon of a second ester, ethyl acetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the β-keto ester.

Caption: Generalized workflow for the Claisen condensation.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Claisen condensation and may require optimization.

Materials:

-

Ethyl cyclopentylacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide and anhydrous ethanol.

-

Enolate Formation: Ethyl cyclopentylacetate is added dropwise to the stirred suspension of sodium ethoxide at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure complete formation of the enolate.

-

Condensation: Ethyl acetate is added dropwise to the reaction mixture at reflux, and the reaction is continued for an additional 4-6 hours.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and hydrochloric acid. The aqueous layer is extracted with toluene. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization

No specific spectral data for this compound was found in the searched literature. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complicated by the presence of keto-enol tautomers. The keto form would exhibit characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclopentyl ring, and the protons alpha to the carbonyl groups. The enol form would show a characteristic downfield signal for the enolic proton and a vinyl proton signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the keto-enol tautomerism. Key expected signals include those for the two carbonyl carbons (ester and ketone) in the keto form, and the olefinic carbons in the enol form. The cyclopentyl carbons and the ethyl group carbons will also be present in their respective regions.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present. Strong absorption bands are expected for the C=O stretching vibrations of the ester and ketone groups, typically in the range of 1700-1750 cm⁻¹.[9] The C-O stretching of the ester will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z = 198. Common fragmentation patterns for β-keto esters involve cleavage adjacent to the carbonyl groups.[10]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the β-keto ester functionality.

Keto-Enol Tautomerism

A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which influences the compound's reactivity and spectroscopic properties.

Caption: Keto-enol tautomerism in β-keto esters.

Alkylation

The α-protons between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can undergo alkylation reactions with various electrophiles, allowing for the introduction of diverse substituents at the C2 position.

Decarboxylation

Upon hydrolysis of the ester group, the resulting β-keto acid is prone to decarboxylation upon heating, yielding a ketone. This reaction is a valuable synthetic tool for the preparation of substituted cyclopentyl methyl ketones.

Applications in Drug Development

The structural motifs accessible from this compound are prevalent in a range of biologically active molecules. It serves as a key intermediate in the synthesis of compounds targeting metabolic disorders, as well as anti-inflammatory and analgesic agents.

Safety, Handling, and Storage

Hazard Identification

Based on information for analogous compounds, this compound is expected to have the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Handling Precautions

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Keep away from heat, sparks, and open flames.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

References

-

The Royal Society of Chemistry. Supporting Information - Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. [Link]

-

ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking | Request PDF. [Link]

- Google Patents.

-

PubChem. Ethyl 4-cyclopropyl-3-oxobutanoate. [Link]

-

PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]

-

PMC - NIH. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

ResearchGate. Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures | Request PDF. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

ResearchGate. 2: Experimental IR and Raman spectra of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate. [Link]

-

The Claisen Condensation. The Claisen Condensation. [Link]

-

E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

-

ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

-

Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. 23.7 The Claisen Condensation Reaction. [Link]

-

MolMeDB. Ethyl 3-oxobutanoate - Olomouc. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

-

YouTube. Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Link]

-

Organic Syntheses Procedure. 3. [Link]

-

FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]

-

Cheméo. Chemical Properties of Ethyl 3-chlorobutanoate (CAS 7425-48-1). [Link]

-

HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

ChemBK. ethyl 4-(4-chlorophenyl)-3-oxobutanoate. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

mzCloud. Ethyl 3 oxo 2 4 diphenylbutanoate. [Link]

-

Cheméo. Chemical Properties of Cyclopentane, ethyl- (CAS 1640-89-7). [Link]

-

PubChem. Ethyl 3-acetyl-4-oxopentanoate. [Link]

-

ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

-

PubChem. Ethyl 4-cyclohexylsulfanyl-3-oxobutanoate. [Link]

Sources

- 1. Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3 | CID 23500382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS 68104-99-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS: 68104-99-4), a versatile β-keto ester intermediate. While not extensively documented in public literature, its structural motifs suggest significant potential in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. This document, compiled from established chemical principles and data from analogous compounds, covers its synthesis, physicochemical properties, spectroscopic characterization, and potential applications. It is designed to serve as a valuable resource for researchers and professionals in drug discovery and chemical development, offering both theoretical insights and practical guidance.

Introduction and Significance

This compound, also known as ethyl 4-cyclopentyl-3-oxobutanoate, is a specialty chemical whose value lies in its bifunctional nature. The presence of both a ketone and an ester group allows for a wide range of chemical transformations, making it a valuable synthon for constructing more complex molecular architectures. The cyclopentyl moiety can enhance lipophilicity, a crucial parameter in drug design for improving membrane permeability and oral bioavailability.

While specific blockbuster drugs directly derived from this intermediate are not publicly disclosed, the β-keto ester functional group is a cornerstone in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents and compounds targeting metabolic disorders.[1] Its utility also extends to the agrochemical sector, where it can serve as a precursor for herbicides and pesticides.[1] This guide aims to consolidate the available information and provide expert insights into the handling and application of this promising chemical intermediate.

Synthesis and Mechanism

The most logical and established method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of two ester molecules, one of which must possess an α-hydrogen to form an enolate. In this case, the synthesis would proceed via a mixed Claisen condensation between ethyl cyclopentylacetate and ethyl acetate, with a strong base such as sodium ethoxide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Claisen condensation.

Reaction Mechanism

The Claisen condensation proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion. This step is reversible, and the equilibrium lies to the left as ethanol is more acidic than the α-proton of the ester.

-

Nucleophilic Attack: The enolate of ethyl acetate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl cyclopentylacetate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than ethanol, so the ethoxide ion readily deprotonates the α-carbon between the two carbonyl groups. This irreversible acid-base reaction drives the equilibrium of the entire process to the right, favoring product formation.

-

Protonation: A final workup with a mild acid protonates the enolate to yield the final product, this compound.

Caption: Mechanism of the Claisen condensation for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for mixed Claisen condensations and should be optimized for specific laboratory conditions.

Materials:

-

Sodium metal

-

Absolute ethanol (anhydrous)

-

Ethyl cyclopentylacetate

-

Ethyl acetate (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient to dissolve) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Once the sodium has completely reacted, add anhydrous toluene to the flask.

-

Addition of Esters: A mixture of ethyl cyclopentylacetate (1.0 eq) and anhydrous ethyl acetate (1.2 eq) is added dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for 2-3 hours to ensure complete reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly quench the reaction by adding cold 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Physicochemical and Spectroscopic Properties

Physicochemical Data

| Property | Value | Source |

| CAS Number | 68104-99-4 | [2] |

| Molecular Formula | C₁₁H₁₈O₃ | [2] |

| Molecular Weight | 198.26 g/mol | [2] |

| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | [2] |

| Boiling Point | 273.0 °C at 760 mmHg (Predicted) | N/A |

| Appearance | Colorless to light yellow liquid (Expected) | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Spectroscopic Characterization (Predicted)

Due to the scarcity of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of analogous β-keto esters.

3.2.1. ¹H NMR Spectroscopy

β-Keto esters can exist as a mixture of keto and enol tautomers, which are often distinguishable by ¹H NMR spectroscopy.

-

Keto Tautomer:

-

Ethyl group: A triplet around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, -OCH₂-).

-

Methylene (α to ester): A singlet around δ 3.4-3.5 ppm (2H).

-

Methylene (α to ketone): A doublet around δ 2.6-2.7 ppm (2H).

-

Cyclopentyl group: A complex multiplet in the range of δ 1.0-2.2 ppm (9H).

-

-

Enol Tautomer:

-

Enolic proton: A broad singlet downfield, typically δ 12-13 ppm.

-

Vinylic proton: A singlet around δ 5.0-5.5 ppm.

-

The signals for the ethyl and cyclopentyl groups will be slightly shifted compared to the keto form.

-

3.2.2. ¹³C NMR Spectroscopy

-

Ester carbonyl: δ 170-175 ppm.

-

Ketone carbonyl: δ 200-205 ppm.

-

α-carbon (between carbonyls): δ 45-55 ppm.

-

Ethyl group: δ ~60 ppm (-OCH₂-) and δ ~14 ppm (-CH₃).

-

Cyclopentyl group: Multiple signals in the range of δ 25-45 ppm.

3.2.3. Infrared (IR) Spectroscopy

-

C=O stretching (ester): A strong absorption band around 1740-1750 cm⁻¹.

-

C=O stretching (ketone): A strong absorption band around 1715-1725 cm⁻¹.

-

C-O stretching (ester): A strong band in the region of 1150-1250 cm⁻¹.

-

C-H stretching (sp³): Multiple bands just below 3000 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 198.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OC₂H₅): m/z = 153.

-

Loss of the ethyl group (-C₂H₅): m/z = 169.

-

McLafferty rearrangement of the ester, leading to a fragment at m/z = 154.

-

Cleavage of the cyclopentyl group.

-

Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its β-keto ester moiety.

Pharmaceutical Applications

β-Keto esters are precursors to a wide array of heterocyclic compounds that form the core of many pharmaceuticals.[3] Potential applications include:

-

Synthesis of Pyrazolones: Reaction with hydrazine derivatives can yield pyrazolones, a class of compounds known for their analgesic and anti-inflammatory properties.

-

Hantzsch Dihydropyridine Synthesis: Condensation with an aldehyde and ammonia or an ammonium salt can produce dihydropyridines, which are known calcium channel blockers.

-

Synthesis of Coumarins: Pechmann condensation with phenols can lead to the formation of coumarin derivatives, which exhibit a broad range of biological activities.

Caption: Potential synthetic pathways to bioactive compounds from the target intermediate.

Agrochemical Applications

In agrochemical synthesis, β-keto esters can be used to construct the core structures of various herbicides and fungicides. The specific role of the cyclopentyl group would likely be to modulate the compound's soil mobility, persistence, and interaction with the target enzyme or receptor in the pest.

Safety and Handling

Disclaimer: This information is based on the general properties of β-keto esters and should be supplemented with a specific Safety Data Sheet (SDS) for this compound when available.

-

Hazard Statements (Expected):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Conclusion

This compound is a valuable, albeit under-documented, synthetic intermediate. Its chemical architecture, featuring a reactive β-keto ester moiety and a lipophilic cyclopentyl group, makes it a promising starting material for the synthesis of a diverse range of target molecules in the pharmaceutical and agrochemical industries. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development involving this versatile compound. As with any chemical synthesis, the proposed protocols should be performed with due diligence and appropriate safety precautions.

References

-

J&K Scientific. (n.d.). This compound | 68104-99-4. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved January 21, 2026, from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 21, 2026, from [Link]

-

Crysdot LLC. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl (1-ethylpropenyl)methylcyanoacetate. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved January 21, 2026, from [Link]

-

Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved January 21, 2026, from [Link]

-

ORGANIC CHEMISTRY SELECT. (n.d.). ir. Retrieved January 21, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylcyclohexane, 99+%. Retrieved January 21, 2026, from [Link]

Sources

molecular structure of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester

An In-depth Technical Guide to the Molecular Structure of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-cyclopentyl-3-oxobutanoate (CAS: 68104-99-4), a prominent β-keto ester, serves as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its unique molecular architecture, featuring a reactive β-keto-ester moiety and a lipophilic cyclopentyl group, makes it a versatile building block for constructing complex molecular targets. This guide provides a comprehensive examination of its molecular structure, elucidated through a synthesis of theoretical principles and established spectroscopic methodologies. We will explore its synthesis via the Claisen condensation, detail the expected outcomes of spectroscopic analysis (NMR, IR, MS), and discuss its applications, particularly within pharmaceutical and agrochemical research.

Introduction to a Versatile Synthetic Intermediate

Ethyl 4-cyclopentyl-3-oxobutanoate, with the molecular formula C₁₁H₁₈O₃, is a colorless to light yellow liquid recognized for its utility as a precursor in the synthesis of more complex molecules.[2] Its structure is characterized by an ethyl ester functional group and a ketone group separated by a methylene bridge, classifying it as a β-keto ester. This arrangement is responsible for the compound's unique reactivity, particularly the acidity of the α-protons located on the methylene group between the two carbonyls. The presence of the cyclopentyl ring enhances its lipophilicity, a property often exploited in drug design to improve membrane permeability and target engagement. This compound is a key intermediate in the development of novel pharmaceuticals, including anti-inflammatory agents and therapeutics for metabolic disorders, as well as in the formulation of advanced agrochemicals.[1][2]

Synthesis Pathway: The Crossed Claisen Condensation

The formation of β-keto esters is classically achieved through the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[3][4] For an unsymmetrical product like ethyl 4-cyclopentyl-3-oxobutanoate, a "Crossed Claisen Condensation" is employed, where two different esters are used as reactants.

The logical synthetic route involves the reaction between ethyl cyclopentylacetate and ethyl acetate . In this process, a strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl cyclopentylacetate. A subsequent elimination of an ethoxide ion yields the final β-keto ester product.

Causality in Experimental Design:

-

Choice of Base: Sodium ethoxide is the base of choice because its alkoxide component (ethoxide) matches the alkoxy group of the esters.[4] This prevents transesterification, a potential side reaction where a different alkoxide could swap with the ester's ethyl group, leading to a mixture of products.[4][5]

-

Stoichiometry: The reaction requires a full equivalent of the base. This is because the resulting β-keto ester is significantly more acidic (pKa ≈ 11) than the starting esters or the alcohol byproduct (ethanol, pKa ≈ 16).[6] The base, therefore, performs a final, thermodynamically favorable deprotonation of the product, driving the reaction to completion.[3][6] An acidic workup is required in the final step to neutralize the base and reprotonate the enolate product.[3]

Experimental Protocol: Synthesis via Crossed Claisen Condensation

Objective: To synthesize ethyl 4-cyclopentyl-3-oxobutanoate.

Reagents:

-

Ethyl cyclopentylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (as solvent)

-

Toluene (or other suitable aprotic solvent)

-

Hydrochloric acid (1M aqueous solution for workup)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Base Preparation: Under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol or suspend it in toluene.

-

Enolate Formation: Cool the base solution in an ice bath. Add ethyl acetate dropwise via the dropping funnel while stirring. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.

-

Condensation: Add ethyl cyclopentylacetate to the enolate solution dropwise, maintaining the cool temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to drive the condensation.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice and acidifying with 1M HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure ethyl 4-cyclopentyl-3-oxobutanoate.

Synthesis Workflow Diagram

Caption: Workflow for the Crossed Claisen Condensation synthesis.

Elucidation of the Molecular Structure

The precise arrangement of atoms and functional groups in ethyl 4-cyclopentyl-3-oxobutanoate is confirmed using a combination of spectroscopic techniques.

Molecular Structure Diagram

Caption: Key functional groups of the target molecule.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | [7] |

| CAS Number | 68104-99-4 | [1][2][7] |

| Molecular Formula | C₁₁H₁₈O₃ | [2][7] |

| Molecular Weight | 198.26 g/mol | [2][7][8] |

| Appearance | Colorless or light yellow liquid | [2] |

| Boiling Point | 273.0 °C at 760 mmHg | |

| Storage | 0-8 °C | [2] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, its structure allows for accurate prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds like ethyl acetoacetate.[9][10][11][12]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Inferred Structural Fragment |

| ¹H NMR | Triplet | ~1.2-1.3 ppm | Ester -O-CH₂-CH₃ |

| Multiplet | ~1.4-1.8 ppm | Cyclopentyl -CH₂ - and -CH - protons | |

| Doublet | ~2.6-2.7 ppm | Ketone -CO-CH₂ -Cyclopentyl | |

| Singlet | ~3.4 ppm | α-carbon protons (-CO-CH₂ -CO-) | |

| Quartet | ~4.1-4.2 ppm | Ester -O-CH₂ -CH₃ | |

| ¹³C NMR | Aliphatic | ~14 ppm | Ester -O-CH₂-C H₃ |

| Aliphatic | ~25-35 ppm | C H₂ and C H carbons of cyclopentyl ring | |

| Aliphatic | ~45-50 ppm | Ketone -CO-C H₂-Cyclopentyl | |

| α-Carbon | ~50 ppm | α-carbon (-CO-C H₂-CO-) | |

| Aliphatic | ~61 ppm | Ester -O-C H₂-CH₃ | |

| Carbonyl | ~168-172 ppm | Ester C =O | |

| Carbonyl | ~200-205 ppm | Ketone C =O | |

| IR | C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Alkyl C-H bonds |

| C=O Stretch (Ester) | ~1745 cm⁻¹ | Ethyl ester carbonyl | |

| C=O Stretch (Ketone) | ~1715 cm⁻¹ | Ketone carbonyl | |

| C-O Stretch | 1150-1250 cm⁻¹ | Ester C-O bond | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 198 | C₁₁H₁₈O₃ |

| Fragment | m/z = 153 | Loss of ethoxy group (-OC₂H₅) | |

| Fragment | m/z = 129 | McLafferty rearrangement or other cleavage | |

| Fragment | m/z = 69 | Cyclopentyl cation | |

| Fragment | m/z = 43 | Acetyl cation (CH₃CO⁺) |

Trustworthiness Through Self-Validation:

The predicted spectroscopic data provides a self-validating system. For instance:

-

IR spectroscopy should reveal two distinct carbonyl peaks, one for the ester (~1745 cm⁻¹) and one for the ketone (~1715 cm⁻¹), confirming the β-keto ester structure.[10][13]

-

The ¹H NMR spectrum is expected to show a characteristic singlet around 3.4 ppm for the α-protons, which are unique due to their position between two carbonyls. The classic triplet-quartet pattern for the ethyl group should also be clearly visible.

-

The ¹³C NMR spectrum should display 11 distinct signals (assuming no accidental overlap), with two downfield signals in the carbonyl region (>160 ppm), confirming the presence of the two different C=O groups.[11]

-

Mass spectrometry should show a molecular ion peak at m/z 198, corresponding to the molecular weight, with predictable fragmentation patterns confirming the presence of the ethyl ester and cyclopentyl moieties.[9]

Applications in Drug Development and Beyond

The structural features of ethyl 4-cyclopentyl-3-oxobutanoate make it a valuable precursor in several high-value applications:

-

Pharmaceutical Development: It is a key building block for synthesizing heterocyclic compounds and other complex scaffolds found in many biologically active molecules. Its use has been noted in the development of anti-inflammatory and analgesic agents, as well as drugs targeting metabolic disorders.[1][2]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of novel herbicides and pesticides. The cyclopentyl group can enhance the efficacy and modulate the environmental persistence of the final active ingredient.[1][2]

-

Specialty Polymers and Materials: It can be used as a monomer or building block in polymer chemistry to create materials with enhanced thermal stability and specific mechanical properties.[1]

-

Flavors and Fragrances: The unique ester structure allows it to be utilized in the synthesis of various flavoring agents and fragrance compounds for consumer products.[1]

Conclusion

Ethyl 4-cyclopentyl-3-oxobutanoate is a compound of significant synthetic utility, defined by its characteristic β-keto ester structure. Its molecular framework, readily synthesized via a Crossed Claisen Condensation, has been thoroughly characterized through the predictive power of modern spectroscopic methods. The combination of a reactive diketone-like backbone and a modulatory cyclopentyl group establishes this molecule as a cornerstone intermediate for innovation in pharmaceuticals, agrochemicals, and materials science, providing a robust platform for the development of novel and complex chemical entities.

References

-

Wikipedia. Claisen condensation. [Link]

-

JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3 | CID 23500382. [Link]

-

Crysdot LLC. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]

-

WordPress.com. ethyl acetoacetate 乙酰乙酸乙酯 teaches you Organic spectroscopy… brush up?????. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

-

National Institute of Standards and Technology. Ethyl acetoacetate - the NIST WebBook. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3 | CID 23500382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Ethyl acetoacetate [webbook.nist.gov]

- 13. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-Cyclopentyl-3-oxobutanoate

This guide provides an in-depth analysis of the spectroscopic data for ethyl 4-cyclopentyl-3-oxobutanoate, a beta-keto ester of interest in pharmaceutical and chemical synthesis.[1] As a molecule combining a flexible cyclopentyl ring with the reactive core of a beta-keto ester, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

Ethyl 4-cyclopentyl-3-oxobutanoate (C₁₁H₁₈O₃, Molar Mass: 198.26 g/mol ) possesses key structural features that give rise to a distinct spectroscopic fingerprint.[2] The molecule's structure includes an ethyl ester group, a ketone, and a cyclopentyl moiety. A significant aspect of beta-keto esters is their existence as a tautomeric equilibrium between the keto and enol forms. This guide will focus primarily on the predominant keto tautomer, while also discussing the spectroscopic indicators of the enol form.

DOT Script for Molecular Structure

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethyl 4-cyclopentyl-3-oxobutanoate, the key absorptions will be from the C=O and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1745 | C=O Stretch | Ester |

| ~1715 | C=O Stretch | Ketone |

| ~2950-2870 | C-H Stretch | Aliphatic (Cyclopentyl & Ethyl) |

| ~1250-1000 | C-O Stretch | Ester |

Causality and Interpretation:

-

The presence of two distinct carbonyl stretching frequencies is a hallmark of a beta-keto ester. The ester carbonyl typically absorbs at a higher wavenumber (~1745 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). [3]* The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbons.

-

The C-O stretching region will likely show multiple bands characteristic of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 4-cyclopentyl-3-oxobutanoate, electron ionization (EI) would likely lead to several characteristic fragments.

| Predicted m/z | Proposed Fragment | Significance |

| 198 | [M]⁺ | Molecular Ion |

| 153 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 125 | [M - COOCH₂CH₃]⁺ | Loss of the carboethoxy group |

| 97 | [C₅H₉CO]⁺ | Cyclopentyl acylium ion |

| 83 | [C₆H₁₁]⁺ | Cyclopentylmethyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion |

Causality and Interpretation:

-

The molecular ion peak at m/z 198 would confirm the molecular weight of the compound. [2]* Fragmentation is expected to occur at the functional groups. The loss of the ethoxy radical (m/z 153) and the entire carboethoxy group (m/z 125) are common fragmentation pathways for ethyl esters.

-

Cleavage adjacent to the ketone can lead to the formation of a stable cyclopentyl acylium ion (m/z 97).

-

The base peak in the spectrum could potentially be the acylium ion (m/z 43), a common fragment for methyl ketones, although in this case it would arise from rearrangement.

DOT Script for Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways.

Experimental Protocols

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl 4-cyclopentyl-3-oxobutanoate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate the ¹H signals and analyze the multiplicities to assign the proton environments. Assign the ¹³C signals based on their chemical shifts and, if necessary, by using advanced techniques like DEPT, HSQC, or HMBC.

5.2. IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

5.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-250).

-

Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of ethyl 4-cyclopentyl-3-oxobutanoate, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation. The predicted data presented in this guide, based on established principles of spectroscopy, provide a robust framework for the identification and characterization of this and structurally related beta-keto esters. This information is crucial for ensuring the identity and purity of such compounds in research and development settings.

References

-

PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

- Dayrit, F. M., & de Dios, A. C. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

The Elusive Biological Activity of a Versatile Synthetic Scaffold: 4-Cyclopentyl-3-oxo-butyric acid ethyl ester

An In-depth Technical Review for Drug Discovery Professionals

Foreword: A Note on the Scope of this Guide

Chemical Identity and Physicochemical Properties

4-Cyclopentyl-3-oxo-butyric acid ethyl ester, with the IUPAC name ethyl 4-cyclopentyl-3-oxobutanoate, is a β-keto ester.[1] Its structure is characterized by a central four-carbon chain containing a ketone at the beta-position (C3) relative to the ester group, with a cyclopentyl moiety attached at the terminal (C4) position.

Table 1: Physicochemical Properties of Ethyl 4-cyclopentyl-3-oxobutanoate

| Property | Value | Source |

| CAS Number | 68104-99-4 | [1] |

| Molecular Formula | C₁₁H₁₈O₃ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | [1] |

The presence of the β-keto ester functionality is key to its synthetic utility. The methylene protons (CH₂) situated between the two carbonyl groups (the ester and the ketone) are acidic, allowing for easy deprotonation to form a stabilized enolate ion. This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. The cyclopentyl group enhances the molecule's lipophilicity and can influence the steric and electronic properties of synthetic derivatives.[2]

Caption: Structure of this compound.

Postulated Role in Pharmaceutical Development

Multiple chemical suppliers assert that this compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2] The primary therapeutic areas mentioned are:

-

Anti-inflammatory and Analgesic Agents: The β-keto ester moiety is a common feature in the synthesis of heterocyclic compounds, some of which are known to possess anti-inflammatory properties. It is plausible that this ester is used to construct more complex ring systems that form the core of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesic compounds.[2][3]

-

Drugs Targeting Metabolic Disorders: The compound is also cited as a building block for pharmaceuticals aimed at treating metabolic disorders. The specific targets or mechanisms are not specified, but this suggests its use in creating molecules that may interact with enzymes or receptors involved in metabolic pathways.

Despite these claims, a direct line of evidence from publicly accessible primary literature or patents that shows the conversion of this compound into a specific, named drug candidate with demonstrated biological activity could not be established. The "biological activity" is therefore inferred and resides in the potential of the downstream products, not the starting ester.

Synthetic Utility: The Basis of its Value

The true "activity" of this compound is chemical. Its value to researchers and drug development professionals lies in its predictable reactivity, enabling the construction of complex molecular architectures.

Key Chemical Transformations

The reactivity of β-keto esters is fundamental to organic synthesis. The following represents a generalized workflow where a compound like ethyl 4-cyclopentyl-3-oxobutanoate would be employed.

Workflow: Generalized Synthetic Application

Caption: Generalized workflow for the use of the ester in synthesis.

Causality in Experimental Choices:

-

Choice of Base: The selection of a base (e.g., sodium ethoxide vs. lithium diisopropylamide) is critical. A milder base like sodium ethoxide is often sufficient for deprotonation, while a stronger, non-nucleophilic base like LDA ensures complete and irreversible enolate formation, which can be crucial for preventing side reactions in subsequent steps.

-

Reaction Conditions: Temperature control is paramount. Enolate formations are often conducted at low temperatures (e.g., -78 °C) to prevent self-condensation or other undesired reactions.

-

Electrophile Selection: The choice of the electrophile directly dictates the type of modification made to the initial scaffold, allowing for the systematic exploration of chemical space to build libraries of related compounds for biological screening.

Hypothetical Experimental Protocols

While no specific protocols for the biological evaluation of this ester were found, we can outline a standard, self-validating protocol for a common synthetic transformation where it would be used.

Protocol: Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis and related cyclocondensation reactions are classic methods for creating heterocyclic structures, which are prevalent in pharmaceuticals. A β-keto ester is a key starting material.

Objective: To synthesize a substituted pyrrole using ethyl 4-cyclopentyl-3-oxobutanoate as the β-dicarbonyl component.

Materials:

-

Ethyl 4-cyclopentyl-3-oxobutanoate

-

α-Amino ketone (e.g., aminoacetone hydrochloride)

-

Sodium acetate

-

Glacial acetic acid

-

Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

-

Preparation of Reactants: Dissolve ethyl 4-cyclopentyl-3-oxobutanoate (1 equivalent) and the α-amino ketone hydrochloride (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Buffering: Add sodium acetate (2-3 equivalents) to the mixture. The acetate acts as a base to neutralize the hydrochloride salt and facilitate the condensation reaction.

-

Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation Check: A successful reaction will show the consumption of the starting materials and the appearance of a new, typically more polar, spot on the TLC plate corresponding to the pyrrole product.

-

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product should precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water.

-

Self-Validation Check: The crude product can be analyzed by melting point determination. A broad melting range indicates impurities.

-

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted pyrrole.

-

Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

-

Self-Validation Check: The obtained spectra must be consistent with the expected structure of the target pyrrole derivative.

-

Conclusion and Future Outlook

This compound is a compound of interest in medicinal chemistry and organic synthesis. However, its value is not derived from any inherent, direct biological activity. Instead, it serves as a versatile and reactive molecular scaffold. The consistent claims from chemical suppliers regarding its role in developing anti-inflammatory, analgesic, and metabolic disorder drugs highlight a potential that has yet to be fully substantiated in publicly accessible, peer-reviewed literature.

For researchers, scientists, and drug development professionals, this compound should be viewed as a tool. Its utility is in enabling the synthesis of novel and diverse chemical entities. Future investigations should focus on bridging the gap between this synthetic potential and concrete biological outcomes. The true "biological activity" associated with this ester will only be illuminated when publications explicitly detail its use in the synthesis of specific, potent, and well-characterized bioactive molecules.

References

As this guide is based on an analysis of the lack of specific biological data, the references primarily point to chemical databases and supplier information that establish the compound's identity and its generally accepted, albeit non-specific, applications.

-

J&K Scientific. this compound | 68104-99-4. [Link]

-

PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]

Sources

- 1. US9445613B2 - Microencapsulation of bioactive substances and methods of making the same - Google Patents [patents.google.com]

- 2. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Cyclopentyl-3-oxo-butyric acid ethyl ester: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Keto Ester

4-Cyclopentyl-3-oxo-butyric acid ethyl ester, a beta-keto ester with the CAS number 68104-99-4 and molecular formula C₁₁H₁₈O₃, has quietly established itself as a valuable building block in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a reactive β-keto ester moiety appended to a cyclopentyl group, has made it a sought-after intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and diverse applications of this important chemical entity.

While the precise moment of its initial discovery remains somewhat obscured in the annals of chemical literature, its utility became more prominent in the early 21st century, particularly with its documented use in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Historical Context and Core Synthesis Principles

The synthesis of β-keto esters is a cornerstone of organic chemistry, with the foundational principles laid in the late 19th century. The most prominent and historically significant method for their preparation is the Claisen condensation , a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. This reaction, first reported by Ludwig Claisen in 1887, remains a fundamental tool for the construction of the β-keto ester functionality.

Another classical approach to substituted β-keto esters is the acetoacetic ester synthesis , which involves the alkylation of the enolate of ethyl acetoacetate. This method allows for the introduction of a wide variety of substituents at the α-position of the acetoacetic ester, which can then be further manipulated.

The synthesis of this compound can be conceptually approached through adaptations of these classical methods.

Key Synthetic Methodologies

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound:

-

Claisen Condensation Approach: This strategy involves the condensation of ethyl cyclopentylacetate with ethyl acetate.

-

Acetoacetic Ester Synthesis Approach: This method utilizes the alkylation of ethyl acetoacetate with a suitable cyclopentylmethyl halide.

Method 1: Claisen Condensation of Ethyl Cyclopentylacetate

This approach leverages the classical Claisen condensation reaction. The key starting material is ethyl cyclopentylacetate, which can be prepared from cyclopentylacetic acid through Fischer esterification.

Reaction Scheme:

Conceptual Reaction Pathway for Claisen Condensation

Experimental Protocol (Conceptual):

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyclopentylacetate and an equimolar amount of ethyl acetate.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours to drive the condensation to completion.

-

Workup: After cooling, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the resulting enolate.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Method 2: Alkylation of Ethyl Acetoacetate

This alternative route follows the principles of the acetoacetic ester synthesis. It involves the formation of the enolate of ethyl acetoacetate, followed by its reaction with a cyclopentylmethyl halide.

Reaction Scheme:

Conceptual Reaction Pathway for Acetoacetic Ester Synthesis

Experimental Protocol (Conceptual):

-

Enolate Formation: In a suitable reaction vessel, dissolve ethyl acetoacetate in a polar aprotic solvent like ethanol. Add a strong base, such as sodium ethoxide, to generate the enolate anion.

-

Alkylation: To the enolate solution, add cyclopentylmethyl bromide or iodide dropwise at a controlled temperature. The reaction is typically stirred for several hours to ensure complete alkylation.

-

Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 68104-99-4 |

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not readily available |

| Solubility | Soluble in most organic solvents |

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for a variety of chemical transformations, making it an attractive starting point for the construction of heterocyclic scaffolds.

One notable application is its use in the synthesis of pyranoindole derivatives . A Taiwanese patent from 2004 describes the use of ethyl 4-cyclopentyl-3-oxobutanoate as a key reactant in the preparation of pyranoindoles intended for the treatment of Hepatitis C.[2] This highlights the compound's role in the development of novel antiviral agents. The pyranoindole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.

The cyclopentyl group in the molecule can also impart favorable pharmacokinetic properties to drug candidates, such as increased lipophilicity and metabolic stability. This makes it a valuable moiety to incorporate into potential therapeutic agents.

Conclusion